molecular formula C6H2N4 B1439279 Pyrimidine-4,6-dicarbonitrile CAS No. 50844-89-8

Pyrimidine-4,6-dicarbonitrile

Cat. No.: B1439279
CAS No.: 50844-89-8
M. Wt: 130.11 g/mol
InChI Key: SGSGBVWZOXLFHI-UHFFFAOYSA-N
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Description

Pyrimidine-4,6-dicarbonitrile is an organic compound with the molecular formula C6H2N4 It is a derivative of pyrimidine, characterized by the presence of two cyano groups at the 4 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4,6-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with formamide in the presence of a catalyst can yield this compound. The reaction typically requires heating and may be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form with high purity.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine amines.

Scientific Research Applications

Pyrimidine-4,6-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Pyrimidine-4,6-dicarbonitrile can be compared with other pyrimidine derivatives such as pyrimidine-2,4-dicarbonitrile and pyrimidine-2,6-dicarbonitrile. These compounds share a similar core structure but differ in the position of the cyano groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.

Comparison with Similar Compounds

  • Pyrimidine-2,4-dicarbonitrile
  • Pyrimidine-2,6-dicarbonitrile
  • Pyrimidine-5-carbonitrile

Properties

IUPAC Name

pyrimidine-4,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-2-5-1-6(3-8)10-4-9-5/h1,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGBVWZOXLFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663946
Record name Pyrimidine-4,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50844-89-8
Record name Pyrimidine-4,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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